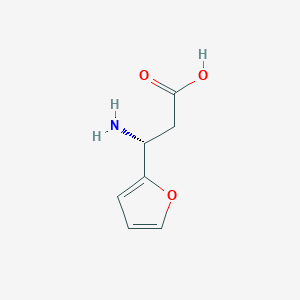

(R)-3-Amino-3-(2-furyl)-propionic acid

Description

Structural Classification and Significance as a Chiral β-Amino Acid

(R)-3-Amino-3-(2-furyl)-propionic acid is classified as a β-amino acid. The designation 'β' indicates that the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. This contrasts with α-amino acids, where the amino group is bonded to the α-carbon, the carbon atom immediately adjacent to the carboxyl group. The structure incorporates a furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, attached to the chiral center.

The presence of the β-amino acid structure is significant for several reasons. When incorporated into peptides, β-amino acids can induce unique secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-amino acids. nih.govnih.gov These "foldamers," or folded polymers, can mimic the structures of natural peptides and proteins, potentially leading to the development of molecules with tailored biological activities. acs.org Furthermore, peptides containing β-amino acids often exhibit enhanced stability against proteolysis, the enzymatic breakdown of proteins and peptides, which is a major challenge in the development of peptide-based drugs. uni-regensburg.de

The furan ring in (R)-3-Amino-3-(2-furyl)-propionic acid is another key feature. Furan and its derivatives are prevalent in a variety of biologically active compounds and are considered important "platform chemicals" derived from renewable biomass. researchgate.netresearchgate.net The incorporation of a furan moiety can influence the pharmacological properties of a molecule. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acids have demonstrated antimicrobial activity. mdpi.com

Stereochemical Specificity and Importance of the (R)-Configuration

Chirality, or "handedness," is a fundamental property of many organic molecules, including amino acids. (R)-3-Amino-3-(2-furyl)-propionic acid possesses a single stereocenter at the β-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. The "(R)" designation refers to the specific three-dimensional arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

The stereochemical configuration of a molecule is crucial in biological systems, as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors. The biological activity of two enantiomers can differ significantly, with one enantiomer often being more potent or exhibiting a different pharmacological profile than the other. In some cases, one enantiomer may be therapeutic while the other is inactive or even harmful.

The importance of the (R)-configuration is highlighted in studies of related compounds. For example, research on derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid has shown that the (R)-enantiomer is crucial for their activity as agonists at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological functions. frontiersin.orgnih.gov This stereospecificity underscores the precise geometric fit required for a molecule to bind to its biological target and elicit a response. The synthesis of enantiomerically pure β-amino acids is an active area of research, with various methods developed to selectively produce the desired (R) or (S) enantiomer. orgsyn.org

The defined stereochemistry of (R)-3-Amino-3-(2-furyl)-propionic acid, combined with the unique properties of the β-amino acid backbone and the furan ring, makes it a valuable and versatile building block for the design and synthesis of new molecules with potential applications in fields ranging from medicine to materials science.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Amino 3 2 Furyl Propionic Acid

Stereoselective Synthesis Strategies

The direct synthesis of the desired (R)-enantiomer of 3-Amino-3-(2-furyl)-propionic acid can be achieved through several stereoselective methods, which aim to control the formation of the chiral center at the C3 position. These methods include asymmetric catalysis, the use of chiral auxiliaries, enantioselective hydrogenation of prochiral precursors, organocatalytic approaches, and various metal-catalyzed transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of β-amino acid synthesis, transition metal catalysis is a prominent strategy. acs.org These methods often involve the asymmetric addition of a nucleophile to a C=N or C=C bond, where the chiral ligand coordinated to the metal center dictates the stereochemical outcome. While specific examples for the direct asymmetric catalysis leading to (R)-3-Amino-3-(2-furyl)-propionic acid are not extensively documented, the principles are well-established for structurally similar β-aryl-β-amino acids.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This approach is widely used in the synthesis of chiral amino acids.

A common strategy involves the use of chiral oxazolidinones, as introduced by Evans. wikipedia.org In a typical sequence for a β-amino acid, a chiral oxazolidinone is acylated with an α,β-unsaturated acid derivative. The conjugate addition of a nitrogen nucleophile to the resulting enoate is then directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid.

Another well-known method is the Schöllkopf auxiliary, which utilizes bis-lactim ethers derived from chiral amino acids like valine to control the stereoselective alkylation of a glycine (B1666218) anion equivalent. biosynth.com While originally developed for α-amino acids, this methodology can be adapted for the synthesis of β-amino acids.

The general scheme for using a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiopure product. wikipedia.org

| Chiral Auxiliary Type | General Substrate | Key Reaction Step | Diastereomeric Excess (d.e.) Range |

| Evans Oxazolidinones | α,β-Unsaturated Acyl Imides | Conjugate Addition | High |

| Schöllkopf Bis-lactim Ethers | Glycine Anion Equivalents | Alkylation | >95% |

| Pseudoephedrine Amides | Carboxylic Acid Derivatives | Alkylation of Enolates | High |

| BINOL-based Auxiliaries | Glycine Derivatives | Alkylation | 69-86% wikipedia.org |

Enantioselective Hydrogenations of Precursors

The enantioselective hydrogenation of a prochiral precursor, such as a β-enamino ester or a β-keto ester derivative, is one of the most efficient methods for preparing chiral β-amino acids. thieme.de This method involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to deliver hydrogen to one face of the double bond with high selectivity.

A relevant example is the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters. acs.org In a study involving a 2-furyl-substituted substrate, the enantiomeric ratio (er) was found to be dependent on the geometry of the methoxyimino group. acs.org While high enantioselectivity was achieved for other aryl substrates, the furan-containing compound proved more challenging. acs.org

A typical precursor for the synthesis of (R)-3-Amino-3-(2-furyl)-propionic acid via this route would be a β-(2-furyl)-β-enamino ester. The hydrogenation of this substrate in the presence of a chiral catalyst would yield the desired product.

| Catalyst System | Substrate Type | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | (Z)-α-Methoxyimino-β-(2-furyl)-β-keto ester | (2S,3R)-2-Amino-3-hydroxy-3-(2-furyl)propanoate derivative | 67:33 er acs.org |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | (E)-α-Methoxyimino-β-(2-furyl)-β-keto ester | (2R,3R)-2-Amino-3-hydroxy-3-(2-furyl)propanoate derivative | 62:38 er acs.org |

| Rh-DuanPhos | Tetrasubstituted α-acetoxy β-enamido esters | α-Hydroxy-β-amino acid derivatives | Excellent ee thieme.de |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. chemrxiv.org For the synthesis of chiral β-amino acids, the conjugate addition of nucleophiles to α,β-unsaturated systems is a common approach.

One strategy involves the Michael addition of a nucleophile to a nitroalkene. For instance, the conjugate addition of a carbon nucleophile to a 3-furyl-nitroacrylate, followed by reduction of the nitro group, would yield the target β-amino acid. Chiral thiourea-based catalysts or cinchona alkaloid derivatives are often employed to control the stereochemistry of the addition.

| Organocatalyst Type | Reaction Type | Substrate Example | Key Intermediate |

| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ester/Ketone | Enolate |

| Cinchona Alkaloid Derivative | Conjugate Addition | Nitroalkene | Nitronate Anion |

| Proline and derivatives | Mannich Reaction | Aldehyde and Imine | Enamine |

Metal-Catalyzed Transformations for β-Amino Acid Scaffolds

Various metal-catalyzed reactions can be employed to construct the fundamental β-amino acid scaffold. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond. For example, palladium-catalyzed aminocarbonylation of alkenes can produce β-amino acid derivatives. illinois.edu Another approach is the nickel-catalyzed carboxylation of aziridines. illinois.edu

A relevant, though not stereoselective, method for a similar scaffold is the hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid, which forms 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov This demonstrates a method for forming the C-C bond at the 3-position, which could potentially be rendered asymmetric with a chiral catalyst.

Enantiomeric Resolution Techniques for β-Amino Acids

When a stereoselective synthesis is not employed, (R)-3-Amino-3-(2-furyl)-propionic acid can be obtained by resolving a racemic mixture. Resolution techniques separate the two enantiomers of a compound.

The most common method is the formation of diastereomeric salts. nih.gov The racemic amino acid is treated with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov After separation, the desired enantiomer of the amino acid is recovered by removing the resolving agent.

Enzymatic resolution is another powerful technique. google.com Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of 3-amino-3-(2-furyl)-propionic acid, allowing for the separation of the unreacted ester (the other enantiomer) and the hydrolyzed acid. google.com The successful lipase-catalyzed kinetic resolution of the structurally related (±)-1-(2-furyl) ethanol (B145695) suggests that an enzymatic approach for the target molecule is feasible.

| Resolution Method | Principle | Key Reagent/Component | Separated Species |

| Diastereomeric Salt Crystallization | Formation of salts with different solubilities | Chiral acid or base (e.g., tartaric acid, brucine) | Diastereomeric salts |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Enzyme (e.g., lipase, protease) | Unreacted enantiomer and product |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Chiral column | Enantiomers |

Chiral Chromatographic Separations (e.g., HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers from a racemic mixture. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov The choice of CSP and mobile phase is critical for achieving effective separation. nih.govresearchgate.net

For the separation of amino acids and their derivatives, several types of CSPs have proven effective:

Protein-Based CSPs: Columns with immobilized proteins like human serum albumin (HSA) or enzymes can exhibit excellent chiral recognition capabilities due to their complex three-dimensional structures. mdpi.comtsijournals.com

Polysaccharide-Derived CSPs: These are among the most widely used CSPs, typically based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. nih.gov Columns like Chiralpak® and Chiralcel® have demonstrated broad applicability for separating a vast range of chiral compounds, including amino acids. nih.gov

Pirkle-Type or Brush-Type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. The (R,R) Whelk-O1 column is a well-known example that has been successfully used for separating β-amino acid enantiomers. tsijournals.com

Macrocyclic Glycopeptide and Crown Ether CSPs: Antibiotics like teicoplanin (used in CHIROBIOTIC T columns) or synthetic crown ethers are effective for separating amino acids and other polar compounds. sigmaaldrich.comnih.gov The resolution of (RS)-2-amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid was successfully achieved with high enantiomeric purity using a Crownpac CR(+) column. nih.gov

The mobile phase composition, including the organic modifier, additives like trifluoroacetic acid (TFA) to improve peak shape, and basic modifiers like isopropylamine (B41738) to reduce tailing, must be carefully optimized to achieve baseline resolution. tsijournals.com

Table 1: Examples of Chiral Stationary Phases for Amino Acid Separation

| Chiral Stationary Phase (CSP) Type | Common Column Name | Separation Principle | Applicable Compounds |

|---|---|---|---|

| Polysaccharide-based | Chiralpak® IG-3 | Carbamate derivatives of amylose, steric hindrance, H-bonding | Sertraline, dropropizine (B1670954) enantiomers thieme-connect.de |

| Pirkle-type (π-acceptor/π-donor) | (R,R) Whelk-O1 | π-π interactions, H-bonding, dipole interactions | β-amino-β-(4-bromophenyl) propionic acid tsijournals.com |

| Macrocyclic Glycopeptide | CHIROBIOTIC™ T | Inclusion complexation, H-bonding, ionic interactions | Underivatized amino acids sigmaaldrich.com |

| Crown Ether | Crownpac® CR(+) | Host-guest complexation with primary amine groups | Amino acid derivatives nih.gov |

Enzymatic Kinetic Resolution and Biocatalytic Processes

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiomerically pure compounds. researchgate.net Enzymatic kinetic resolution (EKR) is based on the principle that an enzyme will selectively catalyze the reaction of one enantiomer in a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer.

Key enzymes used in the resolution of amino acids and their derivatives include:

Lipases: Enzymes like Candida antarctica lipase B (CALB) and Candida rugosa lipase are widely used for the resolution of various chiral compounds, including amino esters, via enantioselective acylation. mdpi.comresearchgate.net

Amidases/Acylases: These enzymes catalyze the enantioselective hydrolysis of N-acyl amino acids or amino acid amides. This is a classic method for producing chiral amino acids. nih.gov

Proteases: These enzymes can also be used for the enantioselective hydrolysis of amino acid esters.

A more advanced strategy is Dynamic Kinetic Resolution (DKR) . In this process, the enzymatic kinetic resolution is combined with an in-situ racemization of the less reactive enantiomer. nih.gov This allows for a theoretical yield of 100% for the desired enantiomer, as opposed to the 50% maximum yield in a standard EKR. For example, stereoselective amino acid amidases can be used in the presence of a racemase, such as α-amino-ɛ-caprolactam racemase, to convert a racemic amino acid amide entirely into a single enantiomer of the corresponding amino acid. nih.gov

Table 2: Research Findings in Enzymatic Kinetic Resolution

| Enzyme | Substrate | Process | Key Finding | Reference |

|---|---|---|---|---|

| Candida rugosa Lipase MY | (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol | Kinetic Resolution | Achieved high enantiomeric excess (ee_p = 96.2%) and enantioselectivity (E = 67.5). mdpi.com | mdpi.com |

| D-aminopeptidase & ACL Racemase | Amino Acid Amides | Dynamic Kinetic Resolution | Developed a method to produce D-amino acids from racemic amides with high conversion. nih.gov | nih.gov |

| Candida antarctica Lipase A (CAL-A) | Methyl esters of proline and pipecolic acid | Dynamic Kinetic Resolution | Utilized in situ generation of acetaldehyde (B116499) for racemization, achieving ~90% yield and 97% ee. researchgate.net | researchgate.net |

| D-lactate dehydrogenase (D-LDH) & Formate dehydrogenase (FDH) | α-Keto Acid | Asymmetric Reduction | Produced (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid with >99.9% ee and 68-72% overall yield. researchgate.netmdpi.com | researchgate.netmdpi.com |

Diastereomeric Salt Formation and Crystallization

The formation of diastereomeric salts is a classical, robust, and industrially scalable method for resolving racemic acids and bases. nih.gov The process involves reacting the racemic mixture of 3-amino-3-(2-furyl)-propionic acid with a single enantiomer of a chiral resolving agent, typically a chiral base or acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.

This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. nih.gov After filtration, the pure diastereomeric salt is treated with an acid or base to break the salt and liberate the desired enantiomer of the target compound.

The success of this method depends heavily on the selection of the resolving agent and the crystallization solvent. nih.govrsc.org Common resolving agents for acidic compounds like β-amino acids include chiral amines such as cinchonidine, brucine, or synthetic amines like (R)- or (S)-1-phenylethylamine. nih.gov The crystal structure of the diastereomeric salts is reinforced by interactions like hydrogen bonding and CH/π interactions, which are crucial for effective chiral recognition and separation. nih.gov

Table 3: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description | Impact on Resolution |

|---|---|---|

| Resolving Agent | An enantiomerically pure acid or base that forms a salt with the racemate. | Must form a stable, crystalline salt with a significant solubility difference between the two diastereomers. nih.gov |

| Solvent | The medium from which the diastereomeric salts are crystallized. | Crucial for modulating the solubility difference. A good solvent maximizes the yield and purity of the less soluble salt. nih.gov |

| Temperature | Controls the solubility and crystallization kinetics. | Cooling profiles can significantly affect crystal size, purity, and yield. |

| Stoichiometry | The molar ratio of the racemic compound to the resolving agent. | Can influence the efficiency of the resolution and the structure of the resulting salt. mdpi.com |

Chemical Synthesis Routes for the β-Amino-3-(2-furyl)-propionic Acid Core

Asymmetric synthesis provides a direct pathway to the desired enantiomer, avoiding the need for resolution and the loss of 50% of the material.

Direct Amination Strategies Utilizing Furan (B31954) Derivatives

Direct amination strategies aim to introduce the amino group onto a furan-containing precursor. One prominent method is reductive amination, which is a versatile process for forming amines from carbonyl compounds. scirp.orgscirp.org For the synthesis of the target molecule, this could involve the reductive amination of a β-keto ester containing a furan ring.

Recent advances in catalysis have enabled the direct amination of various substrates. For instance, the direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) has been demonstrated using Nickel-Raney catalysts. scirp.orgscirp.org This highlights the feasibility of converting furan aldehydes to furan amines. While not a direct synthesis of the target β-amino acid, the principles can be adapted. A hypothetical route could start from a furan derivative, introduce a side chain that can be converted to a carboxylic acid, and then perform a stereoselective amination. Another advanced method involves the hydrative amination of activated alkynes to produce α-amino acid derivatives, showcasing modern approaches to C-N bond formation. nih.gov

Multicomponent Reactions for β-Amino Acid Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates most, if not all, of the atoms from the starting materials. nih.govbeilstein-journals.org They are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov

Several MCRs are well-suited for the synthesis of amino acids:

The Strecker Reaction: A classic three-component reaction between an aldehyde (like furfural), an amine (like ammonia), and cyanide to produce an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. nih.gov Modifications of this reaction can be envisioned for β-amino acid synthesis.

The Ugi Reaction: A four-component reaction typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction is exceptionally versatile for creating peptide-like structures and can be adapted for the synthesis of complex amino acid derivatives.

The Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton-containing compound via an aldehyde and a primary or secondary amine. The stereoselective version of the Mannich reaction is a powerful tool for constructing chiral β-amino carbonyl compounds, which are direct precursors to β-amino acids.

For the synthesis of the β-Amino-3-(2-furyl)-propionic acid core, a stereoselective Mannich-type reaction using furfural, a suitable amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) (as a C2-synthon) in the presence of a chiral catalyst would be a highly convergent and effective approach.

Retrosynthetic Analysis in the Design of Novel Pathways

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections that correspond to the reverse of reliable chemical reactions. amazonaws.comias.ac.in

Applying this logic to (R)-3-Amino-3-(2-furyl)-propionic acid suggests several potential synthetic routes:

Disconnection of the Cα-Cβ bond: This is a common strategy for β-amino acids and points towards a Mannich-type reaction. The target molecule is disconnected into a synthon for acetate (B1210297) (e.g., a malonate or an enolate) and an (R)-configured imine derived from furfural. The forward synthesis would involve the asymmetric addition of an acetate equivalent to a chiral imine or the use of a chiral catalyst to control the stereochemistry of the addition to an achiral imine.

Target: (R)-3-Amino-3-(2-furyl)-propionic acid

Disconnection (Mannich-type): => Furfural + Ammonia (B1221849) + Acetic Acid derivative

Disconnection of the C-N bond: This disconnection suggests the stereoselective amination of a precursor molecule. For example, it could point to the asymmetric reduction of a β-enamino ester or the SN2 displacement of a leaving group at the C3 position with an azide (B81097) or other nitrogen nucleophile, with stereocontrol induced by a chiral auxiliary or catalyst.

Target: (R)-3-Amino-3-(2-furyl)-propionic acid

Disconnection (Amination): => 3-(2-furyl)-3-oxopropionic acid ester (for reductive amination) OR (S)-3-Hydroxy-3-(2-furyl)-propionic acid (for substitution with inversion).

Chemical Modification and Derivative Synthesis of R 3 Amino 3 2 Furyl Propionic Acid

Protecting Group Strategies for Amines and Carboxylic Acids

In the synthesis of peptides and other complex molecules, the selective protection of the amine and carboxylic acid groups of (R)-3-amino-3-(2-furyl)-propionic acid is a critical first step to prevent unwanted side reactions. iris-biotech.deresearchgate.net The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their removal. researchgate.netnumberanalytics.com

N-Terminal Protection (e.g., Fmoc, Boc)

The protection of the α-amino group is essential for controlled peptide synthesis and other derivatization reactions. researchgate.net Two of the most widely used N-terminal protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups. iris-biotech.deresearchgate.net

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-N-hydroxysuccinimide ester. This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.de This orthogonality makes the Fmoc group particularly suitable for solid-phase peptide synthesis (SPPS) in combination with acid-labile side-chain protecting groups. iris-biotech.deresearchgate.net The Fmoc-protected version of (R)-3-amino-3-(2-furyl)-propionic acid is commercially available, facilitating its direct use in peptide synthesis. sigmaaldrich.com

The Boc group , on the other hand, is introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. organic-chemistry.org It is stable to basic and nucleophilic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deorganic-chemistry.org This acid lability allows for an alternative orthogonal protection strategy, often employed in solution-phase synthesis or in combination with base-labile protecting groups. researchgate.netorganic-chemistry.org The Boc-protected form of (R)-3-amino-3-(2-furyl)-propionic acid is also a known compound. chemicalbook.com

Table 1: Common N-Terminal Protecting Groups for (R)-3-Amino-3-(2-furyl)-propionic acid

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine in DMF) iris-biotech.de | Base-labile, suitable for Fmoc-based SPPS. iris-biotech.deresearchgate.net |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O organic-chemistry.org | Strong acid (e.g., TFA) organic-chemistry.org | Acid-labile, used in Boc-based synthesis. researchgate.netorganic-chemistry.org |

Carboxyl Group Esterification and Other Protecting Groups

The protection of the carboxylic acid functionality is typically achieved through esterification. This prevents its participation in undesired reactions, such as acting as a nucleophile. Common esters used for carboxyl protection include methyl, ethyl, and benzyl (B1604629) esters. The choice of ester depends on the desired cleavage conditions. For instance, methyl and ethyl esters are often removed by saponification with a base like lithium hydroxide, while benzyl esters can be cleaved by hydrogenolysis. ug.edu.pl

In the context of solid-phase peptide synthesis, the C-terminal carboxylic acid is often anchored to a resin, which serves as a protecting group throughout the synthesis. The final cleavage from the resin deprotects the carboxyl group. iris-biotech.de

Structural Diversification of the Furan (B31954) Moiety

The furan ring in (R)-3-amino-3-(2-furyl)-propionic acid is a versatile handle for structural modifications, allowing for the synthesis of a wide range of analogues with potentially altered biological activities or physicochemical properties. acs.orgresearchgate.net

Synthesis of Heteroaryl Analogues (e.g., Thiophene (B33073), Pyridine)

The furan ring can be chemically transformed into other five- or six-membered heteroaromatic systems. A common strategy to synthesize thiophene analogues is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide. ksu.edu.sayoutube.comyoutube.com While this is a general method, direct conversion from the furan ring is also possible under specific conditions. For instance, heating a furan derivative with a source of sulfide (B99878) can lead to the corresponding thiophene. ksu.edu.sa

The synthesis of pyridine (B92270) analogues from furans is a more complex transformation but can be achieved through various synthetic routes, often involving ring-opening and subsequent ring-closing reactions with an appropriate nitrogen source. unacademy.com For example, furan can react with ammonia (B1221849) and steam over an alumina (B75360) catalyst to produce pyrrole, a related five-membered nitrogen-containing heterocycle. ksu.edu.sa While not a direct conversion to pyridine, this illustrates the potential for heteroatom exchange. The synthesis of pyridine derivatives often requires more elaborate multi-step sequences. jlu.edu.cn

Introduction of Substituents on the Furan Ring

The furan ring is susceptible to electrophilic substitution, although it requires milder conditions compared to benzene (B151609) due to its sensitivity to strong acids which can cause polymerization or ring-opening. ksu.edu.sa The positions α to the oxygen (C5 and C2) are the most reactive. ksu.edu.sa This allows for the introduction of various substituents onto the furan ring, further diversifying the structure of the parent amino acid.

Common electrophilic substitution reactions that can be applied to furan derivatives include:

Halogenation: Introduction of bromine or chlorine using mild halogenating agents.

Nitration: Typically carried out with acetyl nitrate (B79036) to avoid harsh acidic conditions.

Sulfonation: Can be achieved using a sulfur trioxide-pyridine complex.

Friedel-Crafts Acylation: Requires milder Lewis acids than those used for benzene.

These substitutions can introduce new functional groups that can be further modified, providing a platform for creating a library of derivatives with diverse properties. researchgate.netutripoli.edu.ly

Side-Chain Functionalization and Conjugation Strategies

The propionic acid side chain of (R)-3-amino-3-(2-furyl)-propionic acid offers another point for modification. The methylene (B1212753) group adjacent to the carboxylic acid can potentially be functionalized, although this is often more challenging than modifying the furan ring or the terminal functional groups.

More commonly, the entire (R)-3-amino-3-(2-furyl)-propionic acid unit can be conjugated to other molecules of interest, such as peptides, fluorescent dyes, or drug molecules. This is typically achieved by first protecting the amino and carboxyl groups as described in section 3.1, and then using standard coupling chemistries. For example, the protected amino acid can be activated at its carboxyl group using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and then reacted with an amino group of another molecule to form an amide bond. google.com

Furthermore, the furan ring itself can be considered a masked 1,4-dicarbonyl compound. acs.org Oxidative cleavage of the furan ring can yield a dicarboxylic acid derivative, providing another route for side-chain functionalization and conjugation. osi.lv This transformation fundamentally alters the side-chain structure, opening up new possibilities for creating derivatives with different spatial arrangements and chemical properties.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogs based on the core structure of (R)-3-Amino-3-(2-furyl)-propionic acid are pivotal for elucidating structure-activity relationships (SAR). These studies aim to understand how specific structural modifications to the parent molecule influence its biological activity, guiding the development of compounds with enhanced potency, selectivity, or other desirable properties. Research has primarily focused on modifications of the furan ring, the amino acid backbone, and the propionic acid chain to explore the chemical space around the lead compound.

A notable area of investigation involves the synthesis of derivatives to probe their activity as N-Methyl-d-aspartate (NMDA) receptor glycine (B1666218) site agonists. frontiersin.org In this context, the furan ring of the parent compound is considered a key interaction motif that can be replaced with other heterocyclic or aromatic systems to assess changes in receptor affinity and efficacy. For instance, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives were designed as glycine site agonists, which demonstrated significant variations in potency and functional activity at different NMDA receptor subtypes. frontiersin.org

Further diversification has been achieved by replacing the furan moiety with a 1,2,3-triazole ring, leading to a novel chemical scaffold. frontiersin.org The synthesis of these analogs often begins with a suitable starting material, such as D-serine, where the hydroxyl group is replaced by an amido group. This modification not only preserves a crucial hydrogen donor function but also provides a convenient point for introducing further substitutions to explore the adjacent chemical space. nih.gov

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been accomplished through the hydroarylation of 3-(furan-2-yl)propenoic acids with various arenes in the presence of a Brønsted superacid like triflic acid (TfOH). nih.govmdpi.com This reaction proceeds via superelectrophilic activation, where the starting furan acids or their esters are converted into highly reactive O,C-diprotonated species. nih.gov The subsequent reaction with an aromatic compound introduces a new aryl group at the 3-position of the propanoic acid chain, providing a library of analogs for SAR studies. nih.govmdpi.com

Structure-activity relationship studies on these analogs have yielded valuable insights. For example, in a series of (R)-2-amino-3-triazolpropanoic acid derivatives, the introduction of pyridine and thiophene rings at the C-4 position of the 1,2,3-triazole ring was found to enhance potency at the NMDA receptor glycine site. frontiersin.org Conversely, the presence of alkyl chains, a benzyl ring, or a bromobenzene (B47551) substituent on the triazole ring resulted in compounds with significantly reduced or no activity. frontiersin.org

These findings underscore the importance of the nature and position of substituents on the aromatic or heterocyclic ring in determining the biological activity of (R)-3-Amino-3-(2-furyl)-propionic acid analogs. The systematic modification of the lead structure allows for the mapping of the pharmacophore and the identification of key structural features required for potent and selective biological action.

Table 1: Selected Analogs of (R)-3-Amino-3-(2-furyl)-propionic acid and their Biological Activity

| Compound ID | Modification from Parent Structure | Key Research Finding | Reference |

|---|---|---|---|

| 8h | Furan ring replaced by a substituted (R)-3-(5-furanyl)carboxamido group | High agonist potency at GluN1/2A, GluN1/2C, and GluN1/2D NMDA receptors. | frontiersin.org |

| 8p | Furan ring replaced by a substituted (R)-3-(5-furanyl)carboxamido group | Functionally selective GluN1/2C agonist with nanomolar potency. | frontiersin.org |

| 8q | Furan ring replaced by a substituted (R)-3-(5-furanyl)carboxamido group | High agonist potency at GluN1/2A, GluN1/2C, and GluN1/2D NMDA receptors. | frontiersin.org |

| 8r | Furan ring replaced by a substituted (R)-3-(5-furanyl)carboxamido group | Functionally selective GluN1/2C agonist with nanomolar potency. | frontiersin.org |

| 13g | Furan ring replaced by a pyridine-substituted 1,2,3-triazole ring | Potent NMDA receptor glycine site agonist. | frontiersin.org |

| 13i | Furan ring replaced by a thiophene-substituted 1,2,3-triazole ring | Potent NMDA receptor glycine site agonist. | frontiersin.org |

Applications As a Building Block in Complex Molecular Architectures

Role in Peptide and Peptidomimetic Synthesis

The integration of non-natural amino acids like (R)-3-Amino-3-(2-furyl)-propionic acid into peptide sequences is a powerful strategy to overcome the limitations of natural peptides, such as their susceptibility to proteolytic degradation and poor bioavailability. mdpi.comresearchgate.net The β-amino acid nature of this compound introduces a different spacing of side chains compared to α-amino acids, leading to unique folding patterns and conformational constraints. nih.gov

The synthesis of peptides containing (R)-3-Amino-3-(2-furyl)-propionic acid can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, allowing for its sequential coupling to a growing peptide chain on a solid support. ugent.beresearchgate.net The presence of the furan (B31954) ring within a peptide sequence can serve multiple purposes. It can act as a bioisostere for other aromatic or heteroaromatic amino acids like phenylalanine, tyrosine, or histidine, potentially modulating the binding affinity and selectivity of the peptide for its biological target. nih.gov

Research on related furan-containing peptides has shown that the furan moiety can act as a "warhead" in inhibitor design. For instance, peptides incorporating a furan ring have been developed as inhibitors of protein arginine deiminase type IV (PAD4), an enzyme implicated in rheumatoid arthritis. researchgate.netnih.gov In these inhibitors, the furan ring plays a crucial role in the interaction with the enzyme's active site. nih.gov While specific examples detailing the incorporation of (R)-3-Amino-3-(2-furyl)-propionic acid into novel bioactive peptide sequences are not extensively documented in publicly available literature, the principles derived from studies on similar furan-containing amino acids suggest its high potential in this area.

Table 1: Potential Impact of Incorporating (R)-3-Amino-3-(2-furyl)-propionic acid into Peptide Sequences

| Feature | Consequence of Incorporation | Potential Application |

| β-Amino Acid Backbone | Alters peptide secondary structure (e.g., formation of helices, turns) and increases resistance to enzymatic degradation. | Development of more stable and potent peptide-based therapeutics. |

| Furan Ring | Can act as a bioisostere for natural aromatic amino acids, participate in specific binding interactions, and serve as a reactive handle. | Modulation of receptor binding and design of enzyme inhibitors. |

| Chirality (R-configuration) | Introduces a specific three-dimensional arrangement, influencing the overall conformation and interaction with chiral biological targets. | Enantioselective recognition and binding to specific biological molecules. |

Conformationally constraining peptides through cyclization is a widely used strategy to enhance their biological activity, stability, and cell permeability. mdpi.com The furan moiety of (R)-3-Amino-3-(2-furyl)-propionic acid offers a unique handle for creating constrained peptide structures and macrocycles.

One approach involves the oxidation of the furan ring to a reactive keto-enal intermediate. This intermediate can then undergo an intramolecular reaction with a nucleophilic side chain of another amino acid in the peptide sequence, such as the amine group of lysine, to form a cyclic structure. nih.gov This method has been explored for the synthesis of pyrrole-containing cyclic peptides. nih.gov The reaction is typically initiated by a selective oxidizing agent like N-bromosuccinimide (NBS). nih.gov

Furthermore, the furan ring can participate in Diels-Alder reactions with a suitable dienophile, such as a maleimide (B117702) group, to form a stable cyclic adduct. nih.govmdpi.com This [4+2] cycloaddition reaction is a powerful tool for creating macrocyclic peptides under mild conditions. mdpi.com By incorporating (R)-3-Amino-3-(2-furyl)-propionic acid and an amino acid with a maleimide-functionalized side chain into a peptide sequence, intramolecular cyclization can be achieved.

Table 2: Strategies for Peptide Cyclization Utilizing the Furan Moiety

| Cyclization Strategy | Reaction Principle | Resulting Structure | Key Reagents/Conditions |

| Furan Oxidation and Intramolecular Cyclization | Oxidation of the furan ring to a keto-enal, followed by nucleophilic attack from a side chain (e.g., lysine). | Pyrrole-containing macrocycle | N-bromosuccinimide (NBS) for oxidation. |

| Intramolecular Diels-Alder Reaction | [4+2] cycloaddition between the furan ring (diene) and a maleimide group (dienophile) within the same peptide chain. | Oxanorbornene-linked macrocycle | Requires a peptide containing both a furan and a maleimide moiety. |

Contributions to Medicinal Chemistry and Rational Drug Design Platforms

Rational drug design relies on understanding the three-dimensional structure of biological targets to design molecules that can interact with them with high affinity and selectivity. mdpi.comchemrxiv.org Chiral building blocks like (R)-3-Amino-3-(2-furyl)-propionic acid are valuable assets in this process. nih.gov The defined stereochemistry and the presence of the furan ring provide a scaffold that can be rationally incorporated into drug candidates to optimize their pharmacodynamic and pharmacokinetic properties. researchgate.netmdpi.com

The furan ring can participate in various non-covalent interactions, including hydrogen bonding (through the oxygen atom) and π-stacking with aromatic residues in a protein's binding pocket. nih.gov Its relatively small size and planar nature allow it to fit into specific pockets within a receptor or enzyme active site. In the context of peptidomimetics, the β-amino acid structure helps in creating molecules that mimic the secondary structures of peptides, such as β-turns and helices, which are often involved in protein-protein interactions. nih.govmdpi.com

While direct examples of drugs developed using (R)-3-Amino-3-(2-furyl)-propionic acid are not prominent in the literature, the broader class of furan-containing compounds has shown diverse biological activities, including antimicrobial and anticancer properties. nih.gov The synthesis of derivatives of 3-aryl-3-(furan-2-yl)propanoic acids has been reported, and these compounds have demonstrated antimicrobial activity against yeast and bacteria. nih.govmdpi.com This suggests that the furan-propionic acid scaffold is a promising starting point for the development of new therapeutic agents.

Utility in Bioconjugation and Chemical Biology Research Tools

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a fundamental tool in chemical biology for probing biological processes, developing diagnostics, and creating targeted therapeutics. The furan moiety of (R)-3-Amino-3-(2-furyl)-propionic acid provides a bioorthogonal handle for such applications.

The most notable bioconjugation reaction involving furans is the Diels-Alder reaction with maleimides. nih.govmdpi.comrsc.org This reaction is highly efficient, proceeds under mild, aqueous conditions, and is bioorthogonal, meaning it does not interfere with native biological processes. acs.org Peptides or proteins containing a furan-amino acid can be selectively labeled with molecules bearing a maleimide group, such as fluorescent dyes, affinity tags (like biotin), or drug molecules. ugent.be

For example, a peptide incorporating (R)-3-Amino-3-(2-furyl)-propionic acid could be synthesized and then reacted with a maleimide-functionalized fluorophore to create a probe for fluorescence microscopy studies. Similarly, it could be conjugated to a drug molecule to create a peptide-drug conjugate for targeted delivery. The stability of the furan moiety during peptide synthesis and cleavage is a critical consideration, and studies have shown that the presence of nearby aromatic residues can protect the furan ring from degradation under acidic conditions. nih.gov

The furan ring can also be used to create covalent crosslinks between a peptide ligand and its receptor. Upon oxidation, the resulting keto-enal can react with nucleophilic residues on the surface of a protein, leading to an irreversible bond. ugent.benih.gov This technique is valuable for identifying and characterizing receptor-ligand interactions. ugent.be

Spectroscopic and Advanced Structural Elucidation Techniques for R 3 Amino 3 2 Furyl Propionic Acid

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds.

Key expected vibrational frequencies for (R)-3-Amino-3-(2-furyl)-propionic acid, based on known data for similar structures, are summarized in the table below. researchgate.netnih.govchemicalbook.com The presence of the amino group in the target molecule would introduce additional characteristic bands, such as N-H stretching and bending vibrations. The zwitterionic nature of the amino acid under certain conditions can also influence the carbonyl and amine stretching frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| N-H (Amine) | Stretching | 3400-3250 |

| C-H (Furan & Alkyl) | Stretching | 3100-2850 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=C (Furan Ring) | Stretching | ~1600, ~1500 |

| N-H (Amine) | Bending | 1650-1580 |

| C-O (Carboxylic Acid/Furan) | Stretching | 1320-1210 |

| C-N | Stretching | 1250-1020 |

This table presents expected ranges based on typical values for the functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed atomic-level structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (R)-3-Amino-3-(2-furyl)-propionic acid, the ¹H NMR spectrum would show distinct signals for the protons on the furan (B31954) ring, the chiral center, and the methylene (B1212753) group of the propionic acid backbone.

Based on the analysis of similar structures, the expected chemical shifts (δ) are as follows: The protons of the furan ring are expected to appear in the downfield region (typically δ 6.0-7.5 ppm). The proton attached to the chiral carbon (α-proton) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-) would be diastereotopic due to the adjacent chiral center and would likely appear as two separate multiplets. The acidic proton of the carboxylic acid is often broad and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in (R)-3-Amino-3-(2-furyl)-propionic acid will give a distinct signal in the ¹³C NMR spectrum.

Analysis of the related compound 3-(2-furyl) propionic acid and general principles of ¹³C NMR suggest the following approximate chemical shifts for the carbon atoms in the target molecule. researchgate.netdocbrown.infochemicalbook.com The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, and the aliphatic carbons of the propionic acid backbone will be found in the upfield region.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170-185 |

| C (Furan, C2) | 150-155 |

| C (Furan, C5) | 140-145 |

| C (Furan, C3 & C4) | 105-115 |

| C-N (Chiral Center) | 50-60 |

| CH₂ | 35-45 |

This table presents expected ranges based on data from analogous compounds and general ¹³C NMR principles.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY: A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the furan protons, between the α-proton and the methylene protons, and between the two methylene protons themselves.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

While specific 2D NMR data for (R)-3-Amino-3-(2-furyl)-propionic acid is not publicly available, these techniques are standard practice in the structural confirmation of novel or complex organic molecules. nih.gov

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For (R)-3-Amino-3-(2-furyl)-propionic acid, with a chemical formula of C₇H₉NO₃, the expected exact mass would be calculated. HRMS analysis would be able to confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. This technique is a critical final step in the confirmation of the molecular identity of a synthesized or isolated compound. researchgate.net

Chiroptical Spectroscopy for Absolute Stereochemical Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration and solution-state conformation of molecules like (R)-3-Amino-3-(2-furyl)-propionic acid.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the absolute configuration of stereocenters and the secondary structure of the molecule in solution.

For (R)-3-Amino-3-(2-furyl)-propionic acid, the CD spectrum is expected to be influenced by electronic transitions associated with the carboxylic acid chromophore and the furan ring. The furan ring, being an aromatic heterocycle, possesses π → π* transitions that are sensitive to the chiral environment imposed by the (R)-configured stereocenter at the C3 position. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of these chromophores relative to the chiral center.

Representative CD Spectral Data for a Chiral β-Amino Acid with an Aromatic Chromophore

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|

| ~260 | Negative | ¹Lₐ transition of the aromatic ring |

| ~220 | Positive | n → π* transition of the carboxylic acid |

| ~205 | Negative | π → π* transition of the carboxylic acid |

Note: This table presents representative data for a generic chiral β-amino acid with an aromatic side group to illustrate the type of information obtained from a CD experiment. The specific values and signs for (R)-3-Amino-3-(2-furyl)-propionic acid would need to be determined experimentally.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are intimately related through the Kronig-Kramers transforms, and together they provide a complete picture of the chiroptical properties of a molecule. An ORD spectrum displays Cotton effects in the regions of the absorption bands of the chromophores.

For (R)-3-Amino-3-(2-furyl)-propionic acid, the ORD curve would be expected to show a complex pattern with contributions from both the furan and carboxylic acid chromophores. Away from the absorption bands, the ORD curve follows a plain curve, but as it approaches a chromophore's absorption maximum, it exhibits a peak and a trough, the sign and amplitude of which are characteristic of the chiral molecule's structure. The sign of the Cotton effect at a particular wavelength in the ORD spectrum can often be correlated with the absolute configuration of the chiral center. For many L-amino acids, a positive Cotton effect is observed around 200-210 nm. rsc.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. wikipedia.org For (R)-3-Amino-3-(2-furyl)-propionic acid, a single-crystal X-ray diffraction study would unequivocally establish its solid-state conformation and the (R) configuration at the C3 position.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. To establish the absolute configuration of a chiral molecule containing only light atoms (like carbon, nitrogen, and oxygen), anomalous dispersion effects are utilized. documentsdelivered.com The Flack parameter is a critical value calculated during the crystallographic refinement that indicates whether the determined absolute structure is correct. A value close to zero for the correct enantiomer confirms the assigned absolute configuration.

In the solid state, molecules of (R)-3-Amino-3-(2-furyl)-propionic acid would likely be organized in a specific crystal lattice, stabilized by intermolecular interactions such as hydrogen bonds involving the amino and carboxylic acid groups, and potentially π-stacking interactions of the furan rings. mdpi.com

Representative Crystallographic Data for a Chiral β-Amino Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 9.45 |

| c (Å) | 14.23 |

| Flack Parameter | 0.05(7) |

Note: This table presents representative crystallographic data for a generic chiral β-amino acid to illustrate the type of information obtained from an X-ray crystallography experiment. The specific values for (R)-3-Amino-3-(2-furyl)-propionic acid would need to be determined from a single crystal of the compound.

Computational and Theoretical Investigations of R 3 Amino 3 2 Furyl Propionic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of molecules. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for studying systems of the size of (R)-3-amino-3-(2-furyl)-propionic acid. These calculations solve approximations of the Schrödinger equation to determine the electron density of a molecule, from which a wide range of chemical properties can be derived.

Electronic Structure and Reactivity Analysis

The electronic structure of (R)-3-amino-3-(2-furyl)-propionic acid dictates its fundamental reactivity. DFT calculations can be used to map out the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the most electron-rich parts of the molecule, such as the amino group and the furan (B31954) ring, indicating these are the likely sites for oxidation or reaction with electrophiles. Conversely, the LUMO is often found around the carboxylic acid group, suggesting this area is susceptible to nucleophilic attack or reduction. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and kinetic reactivity; a smaller gap generally implies higher reactivity.

Furthermore, analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of charge distribution. For (R)-3-amino-3-(2-furyl)-propionic acid, the MEP would show a negative potential (red/yellow) around the oxygen atoms of the carboxylate and furan ring, and a positive potential (blue) near the amine group's hydrogen atoms, highlighting the sites for electrostatic interactions.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for (R)-3-Amino-3-(2-furyl)-propionic acid (Note: This data is illustrative, based on typical values for similar β-amino acids, as specific experimental or computational studies on this exact molecule are not widely published.)

| Parameter | Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Indicates regions prone to electrophilic attack (e.g., furan ring, amine). |

| LUMO Energy | -0.8 eV | Indicates regions prone to nucleophilic attack (e.g., carboxyl carbon). |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.2 D | Indicates a polar molecule with significant charge separation. |

Prediction of Spectroscopic Properties (e.g., CD, NMR Chemical Shifts)

Quantum chemical methods are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and analysis of chiral molecules.

Circular Dichroism (CD) Spectroscopy: For a chiral compound like the (R)-enantiomer, predicting the CD spectrum is crucial for confirming its absolute configuration. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum by computing the rotational strengths of electronic transitions. By comparing the calculated spectrum (positive and negative Cotton effects) with an experimentally measured one, the (R) or (S) configuration can be unambiguously assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of chemical structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. Calculations are typically performed on an optimized molecular geometry. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental data to assign each peak to a specific atom in the molecule, confirming its constitution and stereochemistry.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This table is a representative example of how theoretical data is correlated with experimental findings.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Carboxyl) | 175.8 | 176.2 |

| Cα (to COOH) | 42.1 | 42.5 |

| Cβ (chiral center) | 51.5 | 51.9 |

| C (Furan, attached) | 155.3 | 155.0 |

| C (Furan) | 110.9 | 111.2 |

| C (Furan) | 142.7 | 143.1 |

| C (Furan) | 107.4 | 107.9 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of (R)-3-amino-3-(2-furyl)-propionic acid are heavily influenced by its three-dimensional shape or conformation. Due to the presence of several single bonds, the molecule is flexible. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. This can be done by systematically rotating the rotatable bonds (e.g., Cα-Cβ, Cβ-N, Cβ-C(furan)) and calculating the potential energy of each resulting structure using molecular mechanics or DFT.

Molecular Dynamics (MD) simulations provide a more dynamic picture. By simulating the movements of all atoms over time (from nanoseconds to microseconds), MD can explore the conformational landscape of the molecule in a simulated environment, such as in water. These simulations reveal not only the most stable conformations but also the transitions between them, the flexibility of different parts of the molecule, and how it interacts with solvent molecules. This information is critical for understanding how the molecule might adapt its shape upon binding to a biological target.

Molecular Docking and Binding Interaction Predictions with Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as (R)-3-amino-3-(2-furyl)-propionic acid, might bind to a macromolecular target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor in various orientations and conformations and scoring each pose based on its predicted binding affinity.

Given that β-amino acids are known to interact with various enzymes (e.g., proteases, transaminases) or act as mimics of neurotransmitters, potential targets could be explored. A docking study would predict:

Binding Pose: The most likely three-dimensional orientation of the molecule within the protein's active site.

Binding Affinity: A score that estimates the strength of the interaction, often correlated with inhibitory constants like Ki.

Key Interactions: The specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For this molecule, the amine group could form salt bridges with acidic residues (e.g., Asp, Glu), the carboxylate could interact with basic residues (e.g., Lys, Arg), and the furan ring could engage in hydrophobic or π-stacking interactions.

These predictions are invaluable for rational drug design, helping to prioritize compounds for synthesis and biological testing.

In Silico Retrosynthetic Planning and Reaction Mechanism Studies

Computational chemistry also serves as a tool for planning the synthesis of a target molecule and understanding the underlying reaction mechanisms.

In Silico Retrosynthesis: Software programs can now use databases of known chemical reactions and complex algorithms to propose synthetic routes to a target molecule. For (R)-3-amino-3-(2-furyl)-propionic acid, a retrosynthetic analysis would disconnect the molecule into simpler, commercially available precursors. A likely disconnection would be at the Cβ-N bond, suggesting a synthesis involving the addition of an amine equivalent to a furan-containing α,β-unsaturated carboxylic acid derivative.

Reaction Mechanism Studies: Once a potential synthetic step is proposed, quantum chemical calculations can be used to study its mechanism in detail. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barrier and reaction thermodynamics. This helps in understanding the feasibility of a reaction, predicting potential side products, and optimizing reaction conditions (e.g., temperature, catalyst choice) without extensive laboratory experimentation. For instance, DFT could be used to model the transition state of an asymmetric addition reaction to ensure the desired (R)-stereochemistry is favored.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-3-amino-3-(2-furyl)-propionic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves the condensation of 2-furaldehyde with malonic acid in the presence of ammonium acetate under reflux conditions. This is analogous to the synthesis of 3-amino-3-(2-fluorophenyl)propionic acid (yield: ~58.6% under ethanol reflux) . Optimization may include:

- Solvent selection : Ethanol or methanol for solubility and stability.

- Catalyst screening : Ammonium acetate or other weak acids to promote cyclization.

- Temperature control : Reflux at 80–90°C for 12–24 hours to maximize yield.

Q. How can the enantiomeric purity of (R)-3-amino-3-(2-furyl)-propionic acid be validated?

- Analytical techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 210–220 nm .

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of α-proton signals .

- Polarimetry : Measure specific rotation and compare with literature values for (R)- and (S)-enantiomers .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

- Solubility : Slightly soluble in water; better solubility in DMSO or ethanol (1–10 mM stock solutions recommended) .

- Stability :

- Store at 0–5°C under inert gas (e.g., N₂) to prevent oxidation of the furan ring.

- Avoid prolonged exposure to strong acids/bases to prevent hydrolysis of the β-amino acid backbone .

Advanced Research Questions

Q. How does the stereochemistry of (R)-3-amino-3-(2-furyl)-propionic acid influence its interaction with enzymes like monooxygenases or β-tyrosine-processing systems?

- Experimental design :

- Enzyme assays : Compare kinetic parameters (e.g., Km, Vmax) of (R)- and (S)-enantiomers using purified enzymes (e.g., FAD-dependent monooxygenases from Streptomyces spp.) .

- Molecular docking : Model the compound into active sites (e.g., SgcC monooxygenase) to assess steric clashes or hydrogen-bonding differences between enantiomers .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound (e.g., anticancer vs. no activity)?

- Root-cause analysis :

- Purity verification : Confirm enantiomeric purity via HPLC and rule out racemization during synthesis .

- Assay variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols to exclude cell-type-specific effects .

Q. How can this compound be functionalized for use in solid-phase peptide synthesis (SPPS) or as a dihydroquinazoline precursor?

- Derivatization methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.